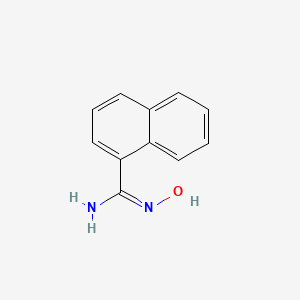
N-Hydroxy-naphthalene-1-carboxamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-naphthalene-1-carboxamidine is a chemical compound with the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol It is known for its unique structure, which includes a naphthalene ring fused with a carboxamidine group
Preparation Methods
The synthesis of N-Hydroxy-naphthalene-1-carboxamidine can be achieved through several methods. One common approach involves the guanylation of aromatic amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method includes the use of lanthanide amides as catalysts for the guanylation of both aromatic and secondary amines . Additionally, copper-catalyzed three-component synthesis involving cyanamides, arylboronic acids, and amines has been reported . These methods offer practical utility and high yields under mild reaction conditions.
Chemical Reactions Analysis
N-Hydroxy-naphthalene-1-carboxamidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens and other electrophiles. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives of the original compound with modified functional groups .
Scientific Research Applications
N-Hydroxy-naphthalene-1-carboxamidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation . In medicine, it is being explored for its potential therapeutic effects in treating various diseases. Additionally, in the industry, it is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials .
Mechanism of Action
The mechanism of action of N-Hydroxy-naphthalene-1-carboxamidine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes, such as those involved in DNA replication and repair, leading to the suppression of cancer cell growth . The compound also interacts with cellular signaling pathways, affecting processes like apoptosis and cell cycle regulation. These interactions contribute to its potential therapeutic effects in various diseases.
Comparison with Similar Compounds
N-Hydroxy-naphthalene-1-carboxamidine can be compared with other similar compounds, such as N-Hydroxy-1-aminonaphthalene and N-(disubstituted-phenyl)-3-hydroxy-naphthalene-2-carboxamides . While these compounds share structural similarities, this compound is unique due to its specific functional groups and the resulting chemical properties. This uniqueness contributes to its distinct applications and potential in scientific research.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and chemical properties make it a valuable building block for the synthesis of complex molecules, and its potential therapeutic effects offer promising avenues for medical research. As research continues, this compound may find even more applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
N'-hydroxynaphthalene-1-carboximidamide |
InChI |
InChI=1S/C11H10N2O/c12-11(13-14)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,14H,(H2,12,13) |
InChI Key |
XCCXRWMQIFDSFC-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C(=N\O)/N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















